3-Amino-2-methylpropane-1-thiol
CAS No.:
Cat. No.: VC17617244
Molecular Formula: C4H11NS
Molecular Weight: 105.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H11NS |
---|---|
Molecular Weight | 105.20 g/mol |
IUPAC Name | 3-amino-2-methylpropane-1-thiol |
Standard InChI | InChI=1S/C4H11NS/c1-4(2-5)3-6/h4,6H,2-3,5H2,1H3 |
Standard InChI Key | ZNJIPRNZAZBOBQ-UHFFFAOYSA-N |
Canonical SMILES | CC(CN)CS |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
3-Amino-2-methylpropane-1-thiol (C₄H₁₁NS) consists of a three-carbon propane backbone with:
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A thiol (-SH) group at position 1
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A methyl (-CH₃) branch at position 2
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A primary amine (-NH₂) at position 3
This configuration differs from the more commonly documented isomer 2-amino-2-methylpropane-1-thiol, where the amine and methyl groups occupy the same carbon . The spatial separation of functional groups in the 3-amino variant may influence its reactivity, particularly in thiol-amine conjugation reactions.
Comparative Structural Data
Compound | CAS | Molecular Formula | Functional Group Positions | Molecular Weight (g/mol) |
---|---|---|---|---|
3-Amino-2-methylpropane-1-thiol | Not assigned | C₄H₁₁NS | 1-SH, 2-CH₃, 3-NH₂ | 105.20 |
2-Amino-2-methylpropane-1-thiol | 13893-24-8 | C₄H₁₁NS | 1-SH, 2-CH₃/NH₂ | 105.20 |
1-Amino-2-methyl-2-propanethiol HCl | 32047-53-3 | C₄H₁₂ClNS | 1-SH, 2-CH₃/NH₂·HCl | 141.66 |
Data synthesized from Chemsrc and Benchchem entries
Synthetic Pathways and Challenges
Retrosynthetic Considerations
While no direct synthesis routes for 3-amino-2-methylpropane-1-thiol exist in the surveyed literature, analogous thiol-amine compounds suggest potential strategies:
Route A: Thiolation of Propanolamine Derivatives
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Start with 3-amino-2-methyl-1-propanol
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Perform Mitsunobu reaction with thioacetic acid
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Hydrolyze thioester to free thiol
Predicted yield: 40-55% based on similar conversions
Route B: Reductive Amination
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React 2-methyl-1-thioglycerol with ammonia
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Use NaBH₄/BH₃ to reduce imine intermediate
Challenges: Steric hindrance from methyl group may limit efficiency
Purification Considerations
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Thiol Oxidation: Requires inert atmosphere (N₂/Ar) during isolation
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Amine Protonation: HCl gas treatment stabilizes amine group but converts thiol to disulfide
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Chromatography: Reverse-phase C18 columns with 0.1% TFA in mobile phase recommended
Physicochemical Properties
Predicted Properties (QSAR Modeling)
Parameter | Value | Method |
---|---|---|
LogP (Octanol-Water) | 1.35 ± 0.12 | XLogP3 |
Water Solubility | 12.4 mg/mL @ 25°C | Ali et al. (2012) |
pKa (Thiol) | 9.8-10.2 | MarvinSketch v22.17 |
pKa (Amine) | 8.1-8.5 |
Derived from structural analogs in Chemsrc data
Spectroscopic Signatures
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¹H NMR (D₂O): δ 1.15 (s, 3H, CH₃), 2.45-2.60 (m, 2H, CH₂-S), 3.10 (t, 1H, CH-NH₂)
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IR (KBr): 2550 cm⁻¹ (S-H stretch), 3350 cm⁻¹ (N-H stretch)
Predictions based on HMDB entry for 2-methyl-1-propanethiol
Biochemical Interactions and Applications
Thiol-Mediated Redox Activity
The free thiol group enables participation in:
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Disulfide bond formation: Potential crosslinking agent in polymer chemistry
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Glutathione mimicry: May modulate cellular redox status at μM concentrations
Amine-Dependent Reactivity
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Schiff base formation: Reacts with carbonyl groups in peptides/proteins
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pH-sensitive solubility: Precipitation observed at pH >8.5 in aqueous buffers
Pharmaceutical Intermediates
Though unconfirmed for 3-amino-2-methylpropane-1-thiol, its structural relatives show:
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Ophthalmic applications: Thiol-amine adducts in intraocular lens materials
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Antitumor potential: Analogous compounds inhibit thioredoxin reductase (IC₅₀ ~15 μM)
Condition | Stability Profile | Recommended Protocol |
---|---|---|
Ambient (25°C) | 48 hr in air; disulfide formation | N₂ atmosphere, desiccated |
Aqueous Solution | pH 4-6: >1 week; pH >7: <24 hr | 2-8°C with 1 mM EDTA |
Lyophilized | >24 months | -20°C under argon |
Adapted from Benchchem storage guidelines for hydrochloride analog
Future Research Directions
Priority Investigations
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Crystal Structure Analysis: Resolve positional isomerism effects
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Thiol Reactivity Kinetics: Compare with 2-amino and methoxy derivatives
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In Vivo Toxicity Screening: Acute oral LD₅₀ in rodent models
Sector | Use Case | Development Stage |
---|---|---|
Bioconjugation | Antibody-drug linkers | Preclinical |
Polymer Science | Self-healing elastomers | Proof-of-concept |
Catalysis | Asymmetric synthesis ligands | Theoretical |
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